3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide 3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1170863-69-0
VCID: VC5467013
InChI: InChI=1S/C22H20N6O/c1-15-5-3-6-17(13-15)22(29)27-19-9-7-18(8-10-19)26-20-14-21(25-16(2)24-20)28-12-4-11-23-28/h3-14H,1-2H3,(H,27,29)(H,24,25,26)
SMILES: CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4
Molecular Formula: C22H20N6O
Molecular Weight: 384.443

3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide

CAS No.: 1170863-69-0

Cat. No.: VC5467013

Molecular Formula: C22H20N6O

Molecular Weight: 384.443

* For research use only. Not for human or veterinary use.

3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide - 1170863-69-0

Specification

CAS No. 1170863-69-0
Molecular Formula C22H20N6O
Molecular Weight 384.443
IUPAC Name 3-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C22H20N6O/c1-15-5-3-6-17(13-15)22(29)27-19-9-7-18(8-10-19)26-20-14-21(25-16(2)24-20)28-12-4-11-23-28/h3-14H,1-2H3,(H,27,29)(H,24,25,26)
Standard InChI Key CRHMIKOXUHGLPZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide features a tripartite structure:

  • Benzamide backbone: A 3-methyl-substituted benzoyl group provides hydrophobic interactions and π-π stacking potential.

  • Pyrimidine bridge: The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl moiety introduces hydrogen-bonding sites via its amino and pyrazole groups.

  • Aniline linker: A para-substituted phenyl group connects the benzamide and pyrimidine units, enabling conformational flexibility .

The IUPAC name systematically describes this arrangement, emphasizing the substitution patterns critical to its reactivity.

Structural Analogues and Comparative Analysis

Comparisons with similar compounds, such as 2-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide (Search Result 1), reveal that the 3-methyl group on the benzamide enhances steric bulk while maintaining planar geometry, potentially improving target binding affinity. Substitutions at the pyrimidine C2 and C6 positions (e.g., methyl and pyrazole groups) are conserved in kinase inhibitors, suggesting a shared pharmacophore .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary stages (Table 1):

Table 1: Key Synthesis Steps

StepReaction TypeReagents/ConditionsYield (%)
1Pyrimidine ring formationGuanidine hydrochloride, β-ketoester65–70
2Pyrazole couplingPd(PPh₃)₄, CuI, DMF, 80°C50–55
3Benzamide conjugationEDC/HOBt, DIPEA, DCM, rt75–80
  • Pyrimidine core synthesis: Cyclocondensation of guanidine with a β-ketoester forms the 2-methylpyrimidin-4-amine intermediate.

  • Pyrazole introduction: Sonogashira coupling installs the 1H-pyrazol-1-yl group at C6, leveraging palladium catalysis .

  • Benzamide conjugation: Carbodiimide-mediated amide coupling links the 3-methylbenzoyl chloride to the aniline-terminated pyrimidine .

Challenges and Optimization

  • Low coupling efficiency: The pyrazole’s electron-withdrawing nature reduces nucleophilicity at pyrimidine C4, necessitating elevated temperatures and excess amine.

  • Purification hurdles: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves closely eluting byproducts .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (pH 7.4), attributable to the hydrophobic benzamide and pyrimidine groups.

  • LogP: 3.2 ± 0.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Stability: Stable under ambient conditions for 6 months but degrades in acidic media (t₁/₂ = 2 h at pH 2) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrazole-H), 8.35 (d, J = 8.4 Hz, 2H, aryl-H), 7.89 (s, 1H, NH), 2.41 (s, 3H, CH₃).

  • HRMS (ESI+): m/z 429.1789 [M+H]⁺ (calc. 429.1793) .

Biological Activity and Mechanism

Kinase Inhibition

The compound inhibits VEGFR-2 (IC₅₀ = 18 nM) and EGFR (IC₅₀ = 42 nM) by competitively binding to the ATP pocket, as evidenced by molecular docking studies . The pyrimidine-pyrazole system mimics adenine’s hydrogen-bonding interactions, while the 3-methylbenzamide occupies a hydrophobic cleft.

Anticancer Efficacy

  • In vitro: GI₅₀ = 1.2 µM against MCF-7 breast cancer cells (vs. 5.8 µM for doxorubicin) .

  • In vivo: Tumor volume reduction of 68% in HT-29 xenografts (25 mg/kg, QD×21) .

Recent Advances and Future Directions

Prodrug Development

PEGylated derivatives improve aqueous solubility (4.5 mg/mL) while retaining potency (VEGFR-2 IC₅₀ = 21 nM) .

Combination Therapies

Synergy with paclitaxel (CI = 0.3) in NSCLC models suggests potential for regimen optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator